3-[(4-methoxyphenyl)methyl]-2-[(3-methylbut-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-[(4-methoxyphenyl)methyl]-2-[(3-methylbut-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidin-4-one core, substituted with a methoxyphenylmethyl group and a methylbutenylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methyl]-2-[(3-methylbut-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include thieno[3,2-d]pyrimidin-4-one derivatives, which are then functionalized through various chemical reactions such as alkylation, sulfonation, and methoxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxyphenyl)methyl]-2-[(3-methylbut-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thieno[3,2-d]pyrimidin-4-one core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and minimize side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[(4-methoxyphenyl)methyl]-2-[(3-methylbut-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methyl]-2-[(3-methylbut-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may interfere with DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(4-methoxyphenyl)methyl]-2-[(3-methylbut-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one include other thienopyrimidines with different substituents. Examples include:
- 2-[(3-methylbut-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 3-[(4-methoxyphenyl)methyl]-2-[(3-methylbut-2-en-1-yl)oxy]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenylmethyl and methylbutenylsulfanyl groups may enhance its stability, solubility, and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H20N2O2S2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-(3-methylbut-2-enylsulfanyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H20N2O2S2/c1-13(2)8-10-25-19-20-16-9-11-24-17(16)18(22)21(19)12-14-4-6-15(23-3)7-5-14/h4-9,11H,10,12H2,1-3H3 |
InChI Key |
XMTLMNHJCBEDOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)OC)SC=C2)C |
Origin of Product |
United States |
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